N,N-Bis(2-chloroethyl)carbamoyl Chloride
Overview
Description
N,N-Bis(2-chloroethyl)carbamoyl Chloride is a chemical compound with the molecular formula C5H8Cl3NO. It is a colorless to light yellow clear liquid at room temperature and is known for its use in various chemical and industrial applications. This compound is particularly notable for its role as an intermediate in the synthesis of other chemicals, including pharmaceuticals.
Mechanism of Action
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .
Result of Action
It’s known that the compound is classified as a carcinogen and is suspected of causing genetic defects . This suggests that the compound could cause DNA damage or other types of cellular damage.
Action Environment
The action, efficacy, and stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Furthermore, the compound’s efficacy could be affected by the pH and temperature of its environment, as well as the presence of other chemicals.
Disclaimer: The compound this compound is classified as a carcinogen and is suspected of causing genetic defects . Therefore, it should be handled with extreme caution and appropriate safety measures should be taken. Always refer to the Safety Data Sheet (SDS) and other relevant documents for the most accurate and up-to-date information.
Biochemical Analysis
Biochemical Properties
N,N-Bis(2-chloroethyl)carbamoyl Chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. For instance, it can interact with enzymes involved in DNA repair, thereby inhibiting their activity and leading to DNA damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can induce cell cycle arrest and apoptosis in cancer cells by causing DNA cross-linking and subsequent DNA damage . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in cell proliferation and upregulate those involved in apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with DNA and proteins. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound can also inhibit the activity of enzymes involved in DNA repair, further exacerbating DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture . Long-term exposure to this compound can lead to sustained DNA damage and alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce DNA damage and apoptosis without causing significant toxicity. At high doses, it can lead to severe toxic effects, including organ damage and death . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function . The compound’s distribution is influenced by its chemical properties, such as its ability to form covalent bonds with biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(2-chloroethyl)carbamoyl Chloride is typically synthesized by reacting bis(2-chloroethyl)amine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:
[ \text{Bis(2-chloroethyl)amine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)carbamoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form bis(2-chloroethyl)amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and may require acidic or basic catalysts to proceed efficiently.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamoyl chlorides can be formed.
Hydrolysis Products: Bis(2-chloroethyl)amine and carbon dioxide are the primary products of hydrolysis.
Scientific Research Applications
N,N-Bis(2-chloroethyl)carbamoyl Chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the study of biochemical pathways and mechanisms.
Medicine: Serves as a precursor in the synthesis of certain pharmaceuticals, particularly those used in cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Another compound with similar chloroethyl groups but with a different central structure.
N,N-Bis(2-chloroethyl)urea: Shares the chloroethyl groups but has a urea backbone instead of a carbamoyl chloride.
Uniqueness: N,N-Bis(2-chloroethyl)carbamoyl Chloride is unique due to its specific reactivity and the presence of the carbamoyl chloride group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXVUPWHXMPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184075 | |
Record name | Carbamic chloride, bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-56-3 | |
Record name | N,N-Bis(2-chloroethyl)carbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2998-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic chloride, bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2998-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic chloride, bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl)carbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Bis(2-chloroethyl)carbamoyl chloride in the synthesis of estramustine and its derivatives?
A1: this compound acts as an alkylating agent in a key reaction step. It reacts with either [2,4,16,16-2H4]estrone or [2,4,16,16,17-2H5]estradiol to introduce the bis(2-chloroethyl)carbamoyl group onto the steroid nucleus. This modification is crucial for the biological activity of the resulting compounds - estromustine and estramustine [].
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